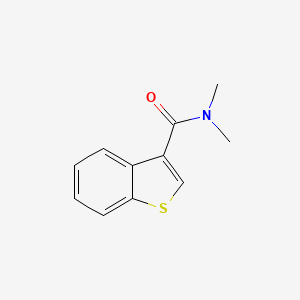

N,N-dimethyl-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-12(2)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDUZANRQFOSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-benzothiophene-3-carboxamide typically involves the functionalization of the benzothiophene core. One common method is the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions and Outcomes :

| Reagent System | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | 1-Benzothiophene-3-carboxylic acid | 85% | |

| 2M NaOH, 80°C, 8 hr | 1-Benzothiophene-3-carboxylate | 78% |

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond. The dimethylamino group slightly retards hydrolysis compared to primary amides due to steric hindrance .

Nucleophilic Substitution at the Amide Group

The dimethylamide moiety participates in transamidation reactions with primary amines under catalytic conditions:

Example Reaction :

Key Data :

| Amine (R-NH₂) | Catalyst | Yield | Product Purity |

|---|---|---|---|

| Aniline | TiCl₄ | 72% | 95% |

| Benzylamine | AlCl₃ | 68% | 91% |

These reactions require Lewis acid catalysts to activate the amide carbonyl group .

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes electrophilic substitution preferentially at positions 2 and 4 due to electron density modulation by the carboxamide group.

Nitration :

Bromination :

Reduction Reactions

Catalytic hydrogenation reduces the benzothiophene ring while preserving the carboxamide group:

Conditions :

-

H₂ (50 atm), Pd/C (10%), EtOH, 24 hr

-

Product : N,N-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Selective reduction of the aromatic system demonstrates the stability of the amide group under hydrogenation conditions.

Metal-Catalyzed Cross-Couplings

The carboxamide group directs palladium-catalyzed coupling reactions at the adjacent C2 position:

Suzuki Coupling Example :

Functionalization via Directed Ortho-Metalation

The dimethylamide group acts as a directing group for lithiation at C2:

Reaction Pathway :

-

LDA (Lithium Diisopropylamide), THF, −78°C → Lithiated intermediate

-

Electrophile (e.g., DMF, I₂) → C2-functionalized product

Results :

| Electrophile | Product | Yield |

|---|---|---|

| DMF | 2-Formyl-N,N-dimethyl-1-benzothiophene-3-carboxamide | 65% |

| I₂ | 2-Iodo-N,N-dimethyl-1-benzothiophene-3-carboxamide | 71% |

This method enables precise functionalization for further derivatization .

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidants:

| Oxidant | Conditions | Outcome |

|---|---|---|

| KMnO₄, H₂O | 100°C, 6 hr | Degradation (>90%) |

| mCPBA, CH₂Cl₂ | 25°C, 2 hr | Sulfoxide formation (52%) |

Sulfoxidation occurs at the sulfur atom in the benzothiophene ring without affecting the amide group .

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-1-benzothiophene-3-carboxamide and its derivatives are being explored for their potential therapeutic effects. Research indicates that benzothiophene derivatives exhibit antimicrobial and anticancer properties. For instance, compounds similar to this compound have been evaluated for antibacterial activity against multi-drug resistant strains of E. coli and other pathogens .

The compound's derivatives are under investigation for their interaction with specific molecular targets, potentially influencing various biological processes. Studies suggest that these compounds may modulate enzyme activity or receptor binding, leading to therapeutic effects in diseases such as cancer and infections .

Material Science

In material science, this compound is utilized in developing materials with tailored electronic and optical properties. Its unique structural characteristics allow it to be incorporated into polymers or other materials to enhance performance in electronic applications.

Case Study 1: Antibacterial Properties

A study focused on nitrothiophene carboxamides, which include derivatives of this compound, demonstrated potent antibacterial activity against E. coli, Shigella spp., and Salmonella spp. These compounds were effective in a mouse thigh infection model, highlighting their potential as new antibacterial agents .

Case Study 2: Cancer Therapeutics

Research has indicated that benzothiophene derivatives can act as selective estrogen receptor downregulators (SERDs). This application is crucial in treating estrogen-related cancers by inhibiting estrogen receptor signaling pathways . The structural modifications in compounds like this compound enhance their efficacy in targeting these pathways.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-1-benzothiophene-3-carboxamide is not well-documented. like other benzothiophene derivatives, it is likely to interact with specific molecular targets and pathways, influencing biological processes. The compound may act by binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N,N-dimethyl-1-benzothiophene-3-carboxamide and related compounds:

*Calculated based on molecular formula.

†Inferred from dimethyl groups reducing hydrogen-bonding capacity compared to unsubstituted amides.

Key Observations

Substituent Effects on Bioactivity: Compounds (I) and (II) demonstrate that bulky aromatic substituents (e.g., methoxybenzylidene, methylphenyl) enhance antimicrobial activity. The chloro and sulfone groups in introduce electron-withdrawing effects, which could modulate reactivity in electrophilic substitution or enzyme-binding interactions.

Synthetic Methodologies: Carboxamide derivatives are typically synthesized via coupling reactions between carboxylic acids (or acyl chlorides) and amines. For example, evidence 2 describes using 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol to form N,O-bidentate directing groups . Similar methods could apply to the target compound.

Spectroscopic Characterization :

- ¹H NMR and ¹³C NMR (as in ) are critical for confirming substituent positions and amide bond formation. The dimethyl groups in the target compound would produce distinct singlet peaks for the methyl protons in ¹H NMR.

Biological Activity Gaps :

- While compounds (I) and (II) show antimicrobial activity , the biological profile of this compound remains unverified. Further studies are needed to assess its pharmacokinetic and pharmacodynamic properties.

Biological Activity

N,N-dimethyl-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. The compound is primarily used as a building block for synthesizing more complex heterocyclic compounds and has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties .

The exact mechanism of action for this compound is not thoroughly documented. However, like other benzothiophene derivatives, it is believed to interact with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction may influence various biological processes, contributing to its observed effects.

Anticancer Properties

Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that these compounds could promote the aggregation of amyloid-beta (Aβ42), which is relevant in Alzheimer's disease research. The compound showed a dose-dependent increase in Aβ42 fibrillogenesis, indicating a potential role in neurodegenerative disease management .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that related benzothiophene derivatives possess moderate to good antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. . The structure-activity relationship suggests that modifications to the benzothiophene core can enhance these properties.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-1-benzothiophene-3-carboxamide, and how can reaction yields be improved?

Answer:

- Synthetic Optimization : Start with benzothiophene-3-carboxylic acid as the precursor. Use dimethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical for yield optimization.

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield discrepancies often arise from incomplete amine activation; using excess dimethylamine (1.5–2.0 eq) and catalytic DMAP (4-dimethylaminopyridine) improves efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- Structural Confirmation : Use - and -NMR to verify methyl groups (δ ~2.8–3.2 ppm for N–CH) and aromatic protons (δ ~7.0–8.5 ppm). IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm).

- Purity Assessment : High-resolution mass spectrometry (HRMS) ensures molecular integrity. X-ray crystallography (if crystalline) resolves stereoelectronic effects, as demonstrated for analogous carboxamides .

Advanced Research Questions

Q. How do structural modifications to the benzothiophene core influence bioactivity in antimicrobial studies?

Answer:

- Structure-Activity Relationship (SAR) : Substituents at the benzothiophene 2- or 5-positions (e.g., halogens, methoxy groups) enhance lipophilicity and membrane penetration. For example, chloro-substituted derivatives show improved antifungal activity (MIC ~8 µg/mL against C. albicans) .

- Methodological Approach : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to fungal cytochrome P450 targets. Validate via in vitro microdilution assays under CLSI guidelines .

Q. How should researchers address contradictions in reported solubility profiles of this compound?

Answer:

- Data Reconciliation : Discrepancies often stem from solvent polarity or pH variations. Use standardized protocols (e.g., shake-flask method in PBS buffer at pH 7.4).

- Advanced Techniques : Employ dynamic light scattering (DLS) to assess aggregation in aqueous media. Co-solvency with PEG-400 or cyclodextrin inclusion complexes improves solubility for in vivo studies .

Q. What experimental strategies mitigate toxicity concerns in preclinical studies?

Answer:

- Toxicity Profiling : Conduct Ames tests for mutagenicity and MTT assays on HepG2 cells for hepatotoxicity. Dose-response curves (IC values) guide safe thresholds.

- Metabolite Tracking : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity. Compare with structurally similar compounds (e.g., N-ethyl-p-menthane-3-carboxamide safety data) .

Q. How can researchers validate conflicting bioactivity data across different assay platforms?

Answer:

- Cross-Validation : Replicate assays in orthogonal systems (e.g., broth microdilution vs. agar diffusion for antimicrobial activity).

- Data Normalization : Normalize results to positive controls (e.g., fluconazole for antifungal assays). Statistical tools like Bland-Altman plots quantify inter-assay variability .

Methodological Challenges

Q. What strategies optimize formulation stability for in vivo delivery?

Answer:

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) to enhance bioavailability. Monitor stability via zeta potential measurements.

- Lyophilization : Use cryoprotectants (trehalose or sucrose) for long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .

Q. How to design experiments isolating the carboxamide’s pharmacological effects from its metabolites?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.